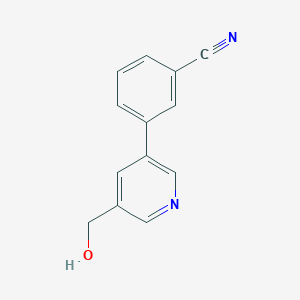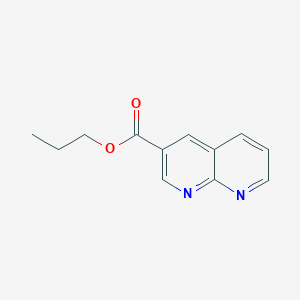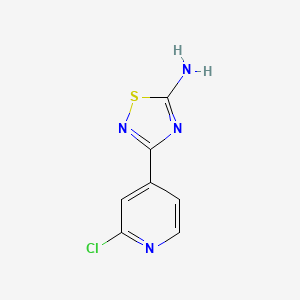
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazine group and a thiomorpholine ring
Métodos De Preparación
The synthesis of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine typically involves the reaction of 2-chloropyrazine with thiomorpholine in the presence of a base, followed by the introduction of a hydrazine group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine include:
4-(3-Hydrazinylpyrazin-2-yl)piperidine: This compound features a piperidine ring instead of a thiomorpholine ring, which may result in different biological activities.
4-(3-Hydrazinylpyrazin-2-yl)morpholine: The morpholine ring in this compound can influence its chemical reactivity and pharmacological properties.
4-(3-Hydrazinylpyrazin-2-yl)thiazole: The thiazole ring provides distinct electronic properties, affecting the compound’s interactions with biological targets.
Propiedades
Fórmula molecular |
C8H13N5S |
|---|---|
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
(3-thiomorpholin-4-ylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5S/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |
Clave InChI |
TYTVIIIVLNFWCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C2=NC=CN=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)



![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)









